molecular formula C15H7ClF2N4OS B6567875 8-chloro-2-[(2,5-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021224-76-9

8-chloro-2-[(2,5-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6567875
CAS RN: 1021224-76-9
M. Wt: 364.8 g/mol
InChI Key: LXKHFTDDLGPDAJ-UHFFFAOYSA-N
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Description

The compound “8-chloro-2-[(2,5-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a complex organic molecule. It belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction is carried out in the presence of triethylamine . Another method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often facilitated by catalysts . For instance, materials with different loadings of vanadia on fluorapatite (V 2 O 5 /FAp) have been used as catalysts . The 2.5% V 2 O 5 /FAp exhibited excellent activity for the synthesis of novel [1,3,4]thiadiazolo .

Scientific Research Applications

Antibacterial Activity

The global rise of drug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Compounds containing the 1,2,4-triazole ring, such as our target compound, have demonstrated significant antibacterial activity . Researchers have investigated derivatives of this scaffold to harness their optimum potential against bacterial pathogens. The rational design of novel antibacterial agents incorporating 1,2,4-triazole may aid in combating microbial resistance.

Future Directions

The future directions for research on “8-chloro-2-[(2,5-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” and similar compounds could involve exploring their potential biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

8-chloro-2-(2,5-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF2N4OS/c16-7-1-3-9-11(5-7)20-15-22(13(9)23)21-14(24-15)19-12-6-8(17)2-4-10(12)18/h1-6H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKHFTDDLGPDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-[(2,5-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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